2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine
CAS No.: 866782-00-5
VCID: VC3860275
Molecular Formula: C12H17ClN2O
Molecular Weight: 240.73 g/mol
* For research use only. Not for human or veterinary use.

Description |
Structural Components:
Potential ApplicationsGiven the structural components, "2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine" could potentially be explored for various biological activities, such as:
Synthesis and CharacterizationThe synthesis of such compounds typically involves nucleophilic substitution reactions. For example, a morpholine ring could be attached to a chlorophenyl group via an ethylamine linker through a series of reactions involving alkylation and amination steps. Synthesis Steps:
Spectroscopic CharacterizationCharacterization of "2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine" would involve spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure. Spectroscopic Data:
Future Directions:
Given the lack of specific information on this compound in the search results, a comprehensive review of broader chemical literature and databases would be essential to gather more detailed insights. |
||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 866782-00-5 | ||||||||||
Product Name | 2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine | ||||||||||
Molecular Formula | C12H17ClN2O | ||||||||||
Molecular Weight | 240.73 g/mol | ||||||||||
IUPAC Name | 2-(4-chlorophenyl)-2-morpholin-4-ylethanamine | ||||||||||
Standard InChI | InChI=1S/C12H17ClN2O/c13-11-3-1-10(2-4-11)12(9-14)15-5-7-16-8-6-15/h1-4,12H,5-9,14H2 | ||||||||||
Standard InChIKey | OIWUWMGJYGAUJR-UHFFFAOYSA-N | ||||||||||
SMILES | C1COCCN1C(CN)C2=CC=C(C=C2)Cl | ||||||||||
Canonical SMILES | C1COCCN1C(CN)C2=CC=C(C=C2)Cl | ||||||||||
PubChem Compound | 16461923 | ||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume